TAK-220 - 333994-00-6

TAK-220

Catalog Number: EVT-283126
CAS Number: 333994-00-6
Molecular Formula: C31H41ClN4O3
Molecular Weight: 553.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
TAK-220 is an orally bioavailable antagonist of chemokine (C-C motif) receptor 5 (CCR5). It binds to CCR5 (IC50 = 3.5 nM for the human receptor in CHO cells), but not CCR1, CCR2b, CCR3, CCR4, or CCR7.1,2 TAK-220 inhibits the binding of chemokine (C-C motif) ligand 5 (CCL5) and CCL3 to CCR5 (IC50s = 3.5 and 1.4 nM, respectively) but does not inhibit binding of CCL4.2 It inhibits HIV-1 envelope-mediated membrane fusion in a macrophage (M-tropic) R5, but not in a T cell (T-tropic) X4, strain of HIV-1 (IC50s = 0.42 and >1,000 nM, respectively). TAK-220 inhibits the replication of six strains of R5 HIV-1 clinical isolates (EC90 overall mean = 13 nM) and the R5 JR-FL laboratory-adapted strain (EC50 = 0.6 nM), but not of X4 HIV-1 clinical isolates or the X4 IIIB laboratory-adapted strain (EC50s = >10,000 nM for both), in human peripheral blood mononuclear cells (PBMCs).
TAK-220 is a novel 1,4-disubstituted piperidine/piperazine.

Compound Description: TAK-779 is a small-molecule CCR5 antagonist that exhibits potent anti-HIV-1 activity. It acts by binding to the CCR5 receptor, preventing HIV-1 from using it as a coreceptor for entry into host cells. [, , , , ]

Compound Description: TAK-652 is another small-molecule CCR5 antagonist that demonstrates potent and selective inhibition of CCR5-using (R5) HIV-1 replication in vitro. It possesses favorable pharmacokinetic properties, including oral bioavailability, making it a promising candidate for HIV-1 entry inhibition. []

Maraviroc

Compound Description: Maraviroc is a CCR5 antagonist that acts as an HIV entry inhibitor. It binds to the CCR5 receptor on the surface of immune cells, preventing HIV from entering and infecting these cells. [, , ]

Relevance: Maraviroc belongs to a different class of CCR5 antagonists compared to TAK-220. It is a clinically approved drug used in combination with other antiretroviral agents for the treatment of HIV-1 infection. [, , ]

Vicriviroc

Compound Description: Vicriviroc is a CCR5 antagonist developed as an antiretroviral drug for the treatment of HIV-1 infection. It binds to the CCR5 co-receptor, preventing HIV-1 from entering host cells. [, ]

Relevance: Similar to Maraviroc, Vicriviroc represents a different class of CCR5 antagonists than TAK-220 and has been investigated in clinical trials for its anti-HIV activity. [, ]

Aplaviroc

Compound Description: Aplaviroc is a CCR5 antagonist that inhibits HIV-1 entry by binding to the CCR5 co-receptor on the surface of CD4+ T cells. [, ]

Relevance: Aplaviroc belongs to a distinct class of CCR5 antagonists compared to TAK-220, highlighting the diverse chemical structures capable of targeting the CCR5 receptor for HIV-1 inhibition. [, ]

SCH-C and SCH-D

Compound Description: SCH-C and SCH-D are small-molecule CCR5 antagonists with potent anti-HIV activity. They bind to the CCR5 receptor, inhibiting HIV-1 entry into host cells. [, ]

Relevance: These compounds are structurally distinct from TAK-220, showcasing the variety of chemical scaffolds explored in the development of CCR5 antagonists for HIV-1 treatment. [, ]

Compound 5f

Compound Description: Compound 5f is a piperidine-4-carboxamide CCR5 antagonist. It was a lead compound in the development of TAK-220. []

Relevance: Compound 5f represents a direct precursor to TAK-2220, sharing the core piperidine-4-carboxamide structure. Modifications to Compound 5f led to the development of TAK-220 with improved metabolic stability and potency. []

Overview

TAK-220 is a novel small-molecule antagonist of the C-C chemokine receptor type 5 (CCR5), which plays a critical role in the entry of human immunodeficiency virus type 1 (HIV-1) into host cells. This compound has garnered attention for its potential therapeutic applications in treating HIV infections, particularly in patients with strains resistant to conventional therapies. TAK-220 is developed by Takeda Chemical Industries and has demonstrated promising antiviral activity in preclinical studies.

Source and Classification

TAK-220 is classified as a CCR5 antagonist, which inhibits the interaction between HIV-1 and the CCR5 receptor on the surface of T cells. This mechanism prevents the virus from entering and infecting these immune cells. The compound's chemical structure is characterized by its specific functional groups that allow it to bind effectively to the CCR5 receptor, blocking HIV-1 entry.

Synthesis Analysis

Methods and Technical Details

The synthesis of TAK-220 involves several steps, typically employing high-throughput screening techniques to optimize yield and purity. The process begins with the selection of appropriate starting materials that undergo various chemical transformations, including cyclization and functionalization reactions.

In vitro studies have evaluated the interactions between TAK-220 and other antiretroviral agents, utilizing a combination index analysis to assess drug efficacy. The experimental setup often includes cell cultures treated with different concentrations of TAK-220 alongside other drugs such as zidovudine and lamivudine, allowing researchers to determine optimal combinations for enhanced antiviral activity .

Molecular Structure Analysis

Structural Features

The compound features key functional groups that facilitate its interaction with biological targets. A detailed analysis of its three-dimensional conformation reveals potential binding sites crucial for its antagonistic activity.

Chemical Reactions Analysis

Reactions and Technical Details

TAK-220 undergoes various chemical reactions during its synthesis, including nucleophilic substitutions and condensation reactions. These reactions are carefully controlled to ensure high specificity and yield. The compound's stability is also assessed through stress testing under different pH levels and temperatures to determine its suitability for therapeutic use.

In vitro assays have demonstrated that TAK-220 exhibits potent inhibitory activity against multiple R5 HIV-1 isolates, showcasing its effectiveness in inhibiting viral replication even in strains resistant to other classes of antiretroviral drugs .

Mechanism of Action

Process and Data

The mechanism of action of TAK-220 involves binding to the CCR5 receptor on T cells, thereby blocking the entry of HIV-1 into these cells. This blockade prevents the virus from utilizing CCR5 as a co-receptor necessary for its fusion with the host cell membrane.

Physical and Chemical Properties Analysis

Physical Properties

TAK-220 is typically described as a solid at room temperature with a specific melting point that reflects its crystalline nature. Its solubility profile is vital for formulation development; studies indicate it has favorable solubility in physiological conditions, which is essential for effective bioavailability.

Chemical Properties

The chemical stability of TAK-220 has been evaluated under various conditions, revealing that it maintains integrity over time when stored correctly. Its reactivity with common solvents and potential interactions with excipients used in drug formulations are also studied to ensure safety and efficacy in clinical applications.

Applications

Scientific Uses

TAK-220 has significant potential applications in the field of HIV research and treatment. Its ability to inhibit CCR5-mediated entry of HIV makes it a candidate for inclusion in combination therapy regimens aimed at improving outcomes for patients with resistant strains of the virus.

Further research into TAK-220 may explore its utility beyond HIV treatment, potentially investigating its effects on other diseases where CCR5 plays a role in pathogenesis. The ongoing development of this compound underscores its relevance in advancing therapeutic strategies against viral infections.

Mechanistic Insights into TAK-220 as a CCR5 Antagonist

Molecular Targeting of CCR5: Structural and Functional Interactions

TAK-220 (chemical name: 1-acetyl-N-{3-[4-(4-carbamoylbenzyl)-1-piperidyl]-propyl}-N-(3-chloro-4-methylphenyl)piperidine-4-carboxamide; CAS: 333994-00-6) is a potent small-molecule antagonist specifically engineered to target the human CCR5 chemokine receptor, a class A G protein-coupled receptor (GPCR) critically involved in HIV-1 entry. Unlike peptide-based inhibitors, TAK-220 binds to a hydrophobic pocket formed by CCR5's seven transmembrane (TM) helices. Key structural analyses reveal that TAK-220 interacts with residues Asn252 (TM6) and Leu255 (TM6), similar to earlier inhibitors like TAK-779, but uniquely engages Gly163 (TM4) and Ile198 (TM5) through its piperidine-carboxamide structure. This multi-helix engagement induces an allosteric conformational change that locks CCR5 in an inactive state, preventing its HIV-1 co-receptor function [4] [6].

Mutagenesis studies demonstrate that substitutions at Gly163 or Ile198 significantly reduce TAK-220's inhibitory activity (by >100-fold), confirming their role in binding specificity. Notably, these residues are not required for TAK-779 binding, highlighting TAK-220's distinct pharmacophore. Molecular modeling further shows that TAK-220's chlorophenyl group anchors it deep within the TM bundle, while its benzylpiperidine moiety stabilizes extracellular loop 2 (ECL2), sterically occluding chemokine access [4] [6]. Unlike monoclonal antibodies (e.g., leronlimab), TAK-220 does not induce CCR5 internalization, making its action reversible and confined to receptor antagonism [3] [7].

Table 1: Key Residues in CCR5 for TAK-220 Binding and Functional Impact

Transmembrane DomainAmino Acid ResidueRole in TAK-220 BindingEffect of Mutation
TM4Gly163Hydrogen bond acceptor>100-fold ↓ potency
TM5Ile198Hydrophobic stabilization>100-fold ↓ potency
TM6Asn252Salt bridge formation10-fold ↓ potency
TM6Leu255Van der Waals interactions5-fold ↓ potency

Inhibition of Chemokine Binding: RANTES and MIP-1α Antagonism

TAK-220 exhibits nanomolar affinity for CCR5, competitively displacing endogenous chemokines essential for receptor activation. Radioligand binding assays using CCR5-expressing CHO cells show TAK-220 inhibits RANTES (CCL5) and MIP-1α (CCL3) binding with IC₅₀ values of 3.5 nM and 1.4 nM, respectively [3] [5] [10]. This high selectivity is evidenced by its lack of activity (IC₅₀ >10,000 nM) against related chemokine receptors CCR1, CCR2b, CCR3, CCR4, and CCR7, underscoring its precision for CCR5 [3] [5].

Functional calcium flux assays confirm that TAK-220 blocks chemokine-induced signaling. At concentrations as low as 10 nM, it fully inhibits RANTES-triggered Ca²⁺ mobilization in CCR5⁺ HeLa cells, preventing downstream immunomodulatory pathways [3]. Unlike natural chemokines, which trigger receptor internalization upon binding, TAK-220's mechanism is purely antagonistic—it occupies the receptor without promoting endocytosis, thereby maintaining surface CCR5 density while rendering it non-functional [3] [6].

Table 2: Selectivity Profile of TAK-220 in Chemokine Binding Inhibition

Chemokine ReceptorPrimary LigandTAK-220 IC₅₀ (nM)Species/Cell Type
CCR5RANTES3.5CHO cells
CCR5MIP-1α1.4CHO cells
CCR1RANTES>10,000CHO cells
CCR2bMCP-1>10,000CHO cells
CCR3Eotaxin>10,000CHO cells
CCR4TARC>10,000CHO cells

Disruption of HIV-1 Entry: gp120-CCR5 Interaction Blockade

The therapeutic utility of TAK-220 stems from its ability to block the initial stage of HIV-1 infection: viral entry. It specifically targets CCR5-tropic (R5) HIV-1 strains, which account for >90% of transmitted infections. TAK-220 disrupts the gp120-CCR5 interaction by binding to the receptor's extracellular loops and TM domains, preventing the HIV-1 envelope glycoprotein from forming a stable ternary complex with CD4⁺ T cells [5] [7]. Membrane fusion assays demonstrate that TAK-220 inhibits R5 HIV-1 (JR-FL strain) entry with an IC₅₀ of 0.42 nM, while showing no activity against CXCR4-tropic (X4) strains (e.g., HXB2) even at 1,000 nM [5] [10].

Virological profiling across diverse R5 clinical isolates reveals broad-spectrum potency:

  • EC₅₀ values: 0.55 nM (HHA) to 1.7 nM (HKW, HNK) in primary PBMCs [5] [10].
  • EC₉₀ values: 4 nM (HHA) to 28 nM (HNK), indicating efficacy at clinically achievable concentrations [5] [10].

Critically, TAK-220 retains activity against multidrug-resistant HIV-1 variants harboring mutations in reverse transcriptase (e.g., M184V) or protease (e.g., D30N), with mean EC₅₀/EC₉₀ of 0.061 nM/0.25 nM [1] [9]. Its oral bioavailability in preclinical models (9.5% in rats, 28.9% in monkeys) and sustained plasma concentrations support its translational potential [3] [9].

Table 3: Anti-HIV-1 Activity of TAK-220 Against Clinical Isolates in PBMCs

HIV-1 StrainSubtypeTAK-220 EC₅₀ (nM)TAK-220 EC₉₀ (nM)
HHAR50.554
CTVR50.725
KKR51.212
HTNR50.9315
HKWR51.712
HNKR51.728

Properties

CAS Number

333994-00-6

Product Name

TAK-220

IUPAC Name

1-acetyl-N-[3-[4-[(4-carbamoylphenyl)methyl]piperidin-1-yl]propyl]-N-(3-chloro-4-methylphenyl)piperidine-4-carboxamide

Molecular Formula

C31H41ClN4O3

Molecular Weight

553.1 g/mol

InChI

InChI=1S/C31H41ClN4O3/c1-22-4-9-28(21-29(22)32)36(31(39)27-12-18-35(19-13-27)23(2)37)15-3-14-34-16-10-25(11-17-34)20-24-5-7-26(8-6-24)30(33)38/h4-9,21,25,27H,3,10-20H2,1-2H3,(H2,33,38)

InChI Key

ASSJTMUEFHUKMJ-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)N(CCCN2CCC(CC2)CC3=CC=C(C=C3)C(=O)N)C(=O)C4CCN(CC4)C(=O)C)Cl

Solubility

Soluble in DMSO

Synonyms

TAK-220, TAK 220, TAK220

Canonical SMILES

CC1=C(C=C(C=C1)N(CCCN2CCC(CC2)CC3=CC=C(C=C3)C(=O)N)C(=O)C4CCN(CC4)C(=O)C)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.